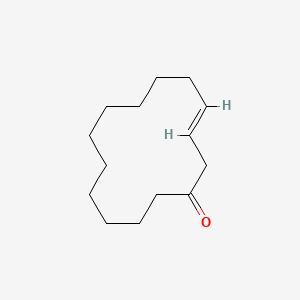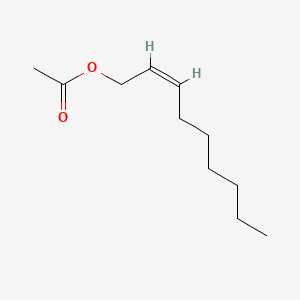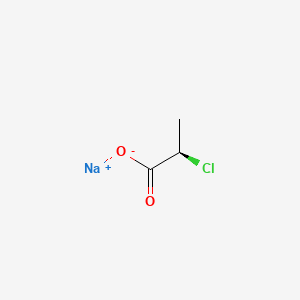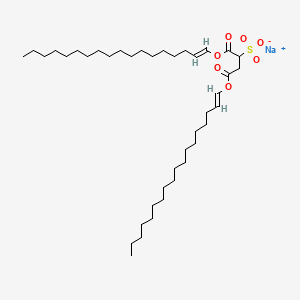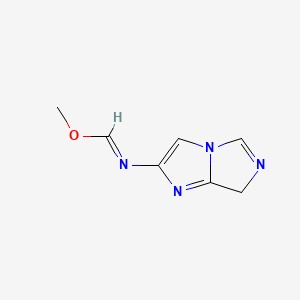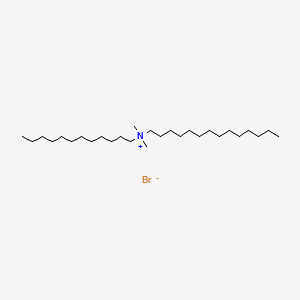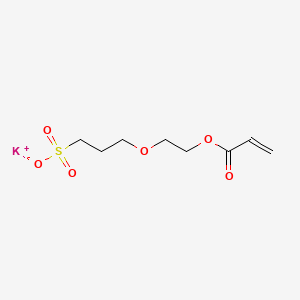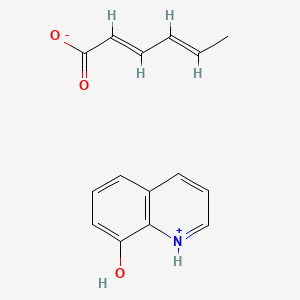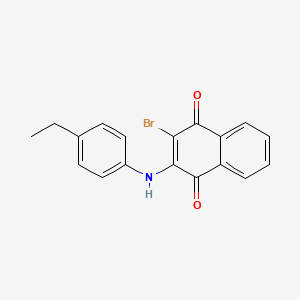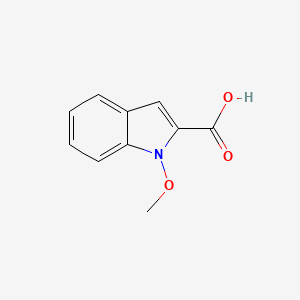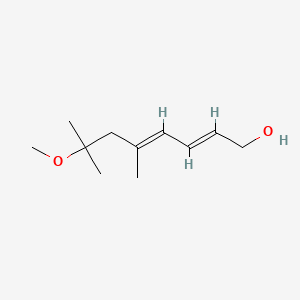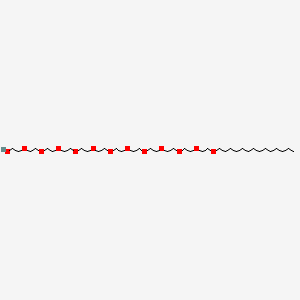
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its solubility in water and various organic solvents. The compound’s structure allows it to interact with a wide range of substances, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol typically involves the polymerization of ethylene oxide. The process starts with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods: In an industrial setting, the production of this compound is achieved through a continuous polymerization process. Ethylene oxide is fed into a reactor containing the initiator and a catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to control the molecular weight distribution of the final product. The resulting polymer is then purified and converted into the desired alcohol form through a series of chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether linkages allow it to form stable complexes with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, facilitating the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Polyethylene glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes with a wide range of substances makes it particularly valuable in various applications, from pharmaceuticals to industrial processes.
Propiedades
Número CAS |
94159-75-8 |
|---|---|
Fórmula molecular |
C38H78O13 |
Peso molecular |
743.0 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3 |
Clave InChI |
CAYQUDJGOSZBKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



